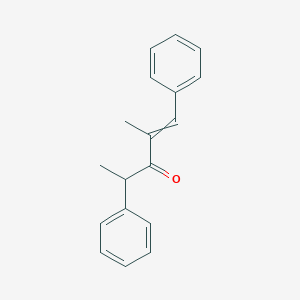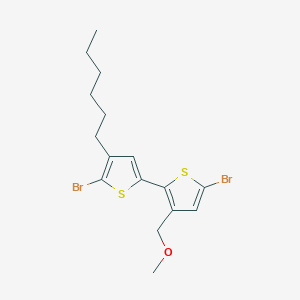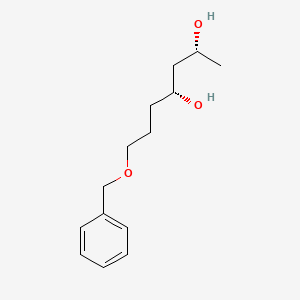![molecular formula C11H14F3NO3Si B14183467 Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane CAS No. 847591-31-5](/img/structure/B14183467.png)
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a silane group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane typically involves the trifluoromethylation of carbonyl compounds. One common method includes the reaction of a carbonyl compound with Me3SiCF3 (trimethylsilyl trifluoromethane) in the presence of a base such as KOH. The reaction is carried out in an inert atmosphere, often using solvents like Solkane® 365mfc .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silane group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like KOH, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the nitrophenyl group can participate in electron transfer processes. The silane group provides stability and facilitates the formation of strong bonds with other molecules .
類似化合物との比較
Similar Compounds
- Trimethyl[2,2,2-trifluoro-1-(2-naphthalenyl)ethoxy]silane
- Trimethyl[2,2,2-trifluoro-1-(1-naphthalenyl)ethoxy]silane
- Trimethyl[(2,2,2-trifluoro-1-phenylethoxy)]silane
Uniqueness
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
特性
CAS番号 |
847591-31-5 |
|---|---|
分子式 |
C11H14F3NO3Si |
分子量 |
293.31 g/mol |
IUPAC名 |
trimethyl-[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane |
InChI |
InChI=1S/C11H14F3NO3Si/c1-19(2,3)18-10(11(12,13)14)8-4-6-9(7-5-8)15(16)17/h4-7,10H,1-3H3 |
InChIキー |
NKNJGRCMHXREHX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)

![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)

![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)

![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)

![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
